BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-3-nitrobenzamide

Medicinal Chemistry Pharmacokinetics Drug Design

The 3-nitro (benzoyl ring) and 4-fluoro (aniline ring) regiochemistry of CAS 33489-69-9 is critical for biological activity—SAR studies demonstrate >10-fold antiproliferative potency shifts with alternative substitution. The fluorine atom confers unique electronic properties and metabolic stability not replicated by Cl, Br, or CH₃ analogs. With drug-like LogP (3.58) and tPSA (72.2 Ų), it serves as an HDAC/PARP inhibitor scaffold, a ChEMBL-registered antiproliferative reference (CHEMBL5241639) against NB-4 leukemia cells, and an ADME calibration standard. The 3-nitro group enables selective reduction for further derivatization. Specify this exact compound to ensure experimental reproducibility and data integrity.

Molecular Formula C13H9FN2O3
Molecular Weight 260.22 g/mol
CAS No. 33489-69-9
Cat. No. B1617252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-nitrobenzamide
CAS33489-69-9
Molecular FormulaC13H9FN2O3
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17)
InChIKeyYPRHMRVPFAHCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-3-nitrobenzamide (CAS 33489-69-9) – Product Identity and Core Chemical Characteristics


N-(4-Fluorophenyl)-3-nitrobenzamide (CAS 33489-69-9) is a fluorinated benzamide derivative bearing a nitro group at the 3-position of the benzoyl ring and a 4-fluorophenyl substituent on the amide nitrogen. Its molecular formula is C13H9FN2O3, with a molecular weight of 260.22 g/mol [1]. The compound is supplied as a solid with a purity specification of ≥97% from multiple vendors . Key physicochemical descriptors include a calculated LogP of 3.58 and a topological polar surface area (PSA) of 74.92 Ų .

Procurement Alert – Why N-(4-Fluorophenyl)-3-nitrobenzamide Cannot Be Replaced by a Generic Benzamide


Substitution of N-(4-fluorophenyl)-3-nitrobenzamide with a generic benzamide derivative—even those sharing the same molecular formula—is scientifically unsound and can invalidate experimental outcomes. The compound's distinct regiochemical arrangement (3-nitro on the benzoyl ring, 4-fluoro on the aniline ring) is a critical determinant of its physicochemical profile and, by extension, its biological performance . As demonstrated by structure–activity relationship (SAR) studies on benzamide-based histone deacetylase (HDAC) inhibitors, minor modifications in substituent position or identity can alter antiproliferative potency by an order of magnitude or more [1]. Furthermore, the presence of the fluorine atom imparts unique electronic properties that influence metabolic stability and target engagement, effects that are not reproduced by chloro, bromo, or methyl analogs . The quantitative evidence presented below underscores why this specific compound must be specified for procurement in research programs targeting defined chemical space.

Head-to-Head and Cross-Study Comparative Data – Quantifying the Differentiation of N-(4-Fluorophenyl)-3-nitrobenzamide


Lipophilicity (LogP) Comparison: Balancing Membrane Permeability vs. Nonspecific Binding

N-(4-Fluorophenyl)-3-nitrobenzamide exhibits a calculated LogP of 3.58, placing it in the optimal range for oral bioavailability (typically LogP 1–5) while minimizing nonspecific protein binding . This value represents a deliberate departure from the higher lipophilicity observed in chloro- and bromo-substituted analogs, which tend toward LogP > 4.0 and carry increased risk of phospholipidosis and promiscuous binding [1]. Compared with the methyl analog, the fluorinated compound achieves a comparable lipophilicity (LogP ~3.6 vs. ~3.3–4.1 for methyl derivatives) but with the added benefit of metabolic stability conferred by the C–F bond [2].

Medicinal Chemistry Pharmacokinetics Drug Design

Aqueous Solubility Projection (LogSW): Lower Aqueous Solubility Confers Advantages in Cellular Accumulation Assays

The predicted aqueous solubility (LogSW) of N-(4-fluorophenyl)-3-nitrobenzamide is −4.08, as reported by the Hit2Lead screening compound database . This value indicates moderate aqueous solubility, a property that can be advantageous in cell-based assays where controlled dissolution and cellular uptake are desired. In contrast, simpler benzamide scaffolds with lower molecular weight and fewer hydrophobic features may exhibit excessively high solubility, leading to rapid extracellular clearance and reduced assay sensitivity [1]. The balance of lipophilicity and limited solubility positions this compound as a suitable tool for studies requiring sustained intracellular exposure.

Bioavailability Formulation Cell-Based Assays

Topological Polar Surface Area (tPSA) and Oral Bioavailability Prediction

The topological polar surface area (tPSA) of N-(4-fluorophenyl)-3-nitrobenzamide is reported as 72.2 Ų . This value falls well below the 140 Ų threshold commonly associated with poor oral absorption, indicating a favorable profile for oral bioavailability [1]. In comparison, more polar benzamide derivatives—such as those bearing additional hydroxyl or carboxyl groups—often exceed this threshold, limiting their utility in oral dosing studies. The compound's moderate tPSA, combined with its balanced LogP, suggests it resides in chemical space compatible with both cell permeability and oral administration, a key consideration for translational research programs.

Drug-Likeness ADME Medicinal Chemistry

Structural Specificity: Positional Isomerism Drives Divergent Physicochemical Properties

N-(4-Fluorophenyl)-3-nitrobenzamide is structurally distinct from its positional isomer, N-(4-fluoro-3-nitrophenyl)benzamide, despite sharing the identical molecular formula (C13H9FN2O3). The difference in substitution pattern—3-nitro on the benzoyl ring versus 3-nitro on the aniline ring—results in measurable divergence in physicochemical properties, including a calculated LogP difference of approximately 0.2 units (3.58 vs. 3.78 for the isomer) . This seemingly modest shift can translate into significant differences in target binding and cellular activity, as documented in SAR studies of benzamide-based inhibitors where regioisomers exhibit >10-fold variation in potency [1].

Medicinal Chemistry SAR Analytical Chemistry

Antiproliferative Activity Assessment in NB-4 Leukemia Cells

N-(4-Fluorophenyl)-3-nitrobenzamide has been formally evaluated for antiproliferative activity against the human acute promyelocytic leukemia cell line NB-4 using a 96‑hour MTT assay [1]. The assay, registered in the ChEMBL database (CHEMBL5241639), confirms that the compound inhibits cell growth in a concentration-dependent manner. While precise IC50 values are not publicly disclosed, the existence of this standardized functional assay entry provides a validated benchmark for subsequent comparative studies. This data point is particularly relevant in the context of benzamide-based HDAC inhibitor development, where NB-4 cells serve as a model for retinoic acid‑sensitive leukemia [2].

Oncology Cell Biology Drug Discovery

Metabolic Stability Advantage: Fluorine Substitution Reduces Oxidative Metabolism

The presence of a fluorine atom on the aniline ring of N-(4-fluorophenyl)-3-nitrobenzamide confers enhanced metabolic stability relative to non-fluorinated analogs. While direct microsomal stability data for this exact compound are not publicly available, extensive literature on fluorine‑containing benzamides demonstrates that replacement of hydrogen or methyl with fluorine at the para‑position of the aniline ring reduces susceptibility to cytochrome P450‑mediated oxidation [1]. For example, in a series of benzamide‑based kinase inhibitors, the 4‑fluoroaniline moiety increased half‑life in human liver microsomes by 2‑ to 3‑fold compared to the unsubstituted phenyl analog [2]. This class‑level advantage translates to improved in vivo exposure and reduced clearance, critical parameters for compounds entering animal efficacy studies.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Recommended Research Applications for N-(4-Fluorophenyl)-3-nitrobenzamide Based on Verified Differentiation Data


Hit-to-Lead Optimization of Benzamide-Based HDAC or PARP Inhibitors

N-(4-Fluorophenyl)-3-nitrobenzamide serves as a valuable scaffold for designing novel histone deacetylase (HDAC) or poly(ADP-ribose) polymerase (PARP) inhibitors. Its balanced lipophilicity (LogP 3.58) and favorable tPSA (72.2 Ų) align with drug‑like chemical space, while the fluorine atom enhances metabolic stability . SAR studies on structurally related benzamides have demonstrated that even minor substituent changes can alter antiproliferative potency by >10‑fold, underscoring the importance of using this specific building block for lead optimization [1].

Leukemia Cell Line Studies Using Validated Functional Assays

The compound has a registered antiproliferative assay entry in ChEMBL (CHEMBL5241639) against NB-4 leukemia cells, providing a standardized benchmark for new experimental data [2]. Researchers investigating acute promyelocytic leukemia (APL) or testing novel benzamide derivatives can use this compound as a reference to contextualize their findings, particularly when exploring structure–activity relationships in retinoic acid‑sensitive cell models [3].

Physicochemical Benchmarking for ADME Property Optimization

With its well‑characterized physicochemical profile—LogP 3.58, LogSW −4.08, tPSA 72.2 Ų—N-(4-fluorophenyl)-3-nitrobenzamide is an ideal calibration standard for computational ADME models and in vitro permeability assays . Its properties fall within the optimal ranges for oral bioavailability (tPSA < 140 Ų, LogP 1–5), making it a reliable positive control when evaluating new chemical entities for drug‑likeness [4].

Synthetic Intermediate for Advanced Benzamide Derivatives

The nitro group at the 3‑position of the benzoyl ring can be selectively reduced to an amine, enabling further functionalization (e.g., acylation, sulfonylation, or diazonium coupling). This reactivity, combined with the metabolic stability imparted by the 4‑fluoroaniline moiety, makes the compound a versatile intermediate for synthesizing libraries of substituted benzamides for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluorophenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.